1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
This compound features a bipiperidine core substituted with a morpholine-4-sulfonyl group at the 1'-position and a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety at the 4-position. The bipiperidine scaffold provides conformational flexibility, which may influence target binding. Current evidence highlights its structural similarity to kinase inhibitors and sGC (soluble guanylate cyclase) modulators .
Properties
IUPAC Name |
4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOILCNSDNKGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.
Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.
Industrial Production Methods
Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.
Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.
Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted aromatic compounds depending on the nature of the substituents.
Scientific Research Applications
The compound is versatile and can be utilized in several scientific research domains:
Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.
Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.
Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.
Mechanism of Action
Mechanism
Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).
Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.
Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-8-sulfonyl Analogue
Compound: 1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine (CAS: 2097938-01-5)
- Key Differences: Replacement of morpholine-4-sulfonyl with quinoline-8-sulfonyl introduces aromatic bulk, reducing solubility (cLogP increased by ~0.5 units) and altering electronic properties.
- Biological Impact: Quinoline’s planar structure may enhance π-π stacking with hydrophobic enzyme pockets but reduce water solubility compared to morpholine .
Imidazole Sulfonyl Derivative
Compound : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Key Differences : The imidazole sulfonyl group introduces basicity (pKa ~7) and a smaller steric profile vs. morpholine. The 3-chloro substituent on pyridine increases electron-withdrawing effects.
- Biological Impact: Higher cellular permeability (predicted cLogP: 4.2 vs.
Trifluoromethylpyridine-Oxy Analogues in Kinase Inhibitors
Example : 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea derivatives (e.g., compound 3h in ).
- Key Differences: Replacement of 4-(trifluoromethyl)phenoxy with [5-(trifluoromethyl)pyridin-2-yl]oxy reduces hydrophobicity (cLogP: 5.66 vs. 6.41) and shortens RP-HPLC retention time (tR: 19.1 vs. 19.7 min).
- Biological Impact : Despite improved physicochemical properties, pyridine substitution reduces potency in eIF2α phosphorylation assays by ~50%, likely due to weaker van der Waals interactions with hydrophobic enzyme pockets .
Bipyridine Derivatives
Example : 5-(Thiophen-2-yl)-2'-(trifluoromethyl)-2,4'-bipyridine ().
- Key Differences : Bipyridine core replaces bipiperidine, and thiophene adds π-electron density.
- Biological Impact : Enhanced rigidity improves selectivity for kinase targets but limits blood-brain barrier penetration (polar surface area: 65 Ų vs. 55 Ų for the parent compound) .
Physicochemical and Pharmacokinetic Data Comparison
Mechanistic Insights from Structural Variations
- Morpholine vs. Quinoline Sulfonyl: Morpholine’s oxygen atom improves solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic environments (e.g., enzyme active sites). Quinoline’s aromaticity favors hydrophobic pockets but may limit oral bioavailability .
- Trifluoromethylpyridine vs. This trade-off is observed in compound 3h, where pyridine substitution lowers potency despite better solubility .
Biological Activity
The compound 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial, antiproliferative, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound features a bipiperidine core, which is modified with a morpholine sulfonyl group and a trifluoromethyl-pyridine moiety. The structural complexity may influence its biological interactions and efficacy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various morpholine derivatives, including those structurally related to our compound of interest.
- Minimum Inhibitory Concentration (MIC) :
- Compounds similar to this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, certain derivatives were tested against Mycobacterium avium with MIC values ranging from 510.29 μM to 2273.19 μM, indicating weak activity against this pathogen .
| Compound | Target Strain | MIC (μM) |
|---|---|---|
| 1 | M. avium | 510.29 |
| 2 | M. smegmatis | 127.00 |
| 3 | M. kansasii | Comparable to INH |
These results suggest that while some derivatives show promise, the specific compound's efficacy remains to be thoroughly investigated.
Antiproliferative Activity
The antiproliferative effects of morpholine-based compounds have also been assessed in various cancer cell lines.
- Cell Lines Tested :
- THP1-XBlue™-MD2-CD14 (human monocytic leukemia)
- Inhibition Concentration :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | THP1-XBlue™ | >10 |
| B | UM16 pancreatic cancer | 0.58 |
The mechanisms through which these compounds exert their biological effects are critical for understanding their potential therapeutic applications:
- Antimicrobial Mechanism :
- The presence of lipophilic groups in the structure may enhance membrane permeability, allowing for better interaction with bacterial targets.
- Cytotoxic Mechanism :
Case Studies
Several case studies highlight the biological activities of morpholine derivatives:
- Study on OXPHOS Inhibitors :
- Stilbene-Based Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
